3-Ethylpentan-3-yl 2,2-diethylbutanoate

Description

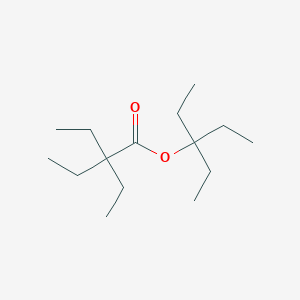

Chemical Structure and Properties 3-Ethylpentan-3-yl 2,2-diethylbutanoate is a branched ester with the formula $ \text{C}{15}\text{H}{28}\text{O}_2 $. Its structure comprises a tertiary alcohol moiety (3-ethylpentan-3-yl) esterified with a diethyl-substituted butanoic acid (2,2-diethylbutanoate). The compound’s branching at both the alcohol and acid segments reduces intermolecular forces, leading to lower melting points and higher volatility compared to linear analogs .

Synthesis and Applications This ester is typically synthesized via acid-catalyzed esterification between 3-ethylpentan-3-ol and 2,2-diethylbutanoic acid. Its branched structure makes it a candidate for specialty solvents, plasticizers, or fragrance precursors, where controlled evaporation and solubility are critical .

Properties

CAS No. |

61666-32-8 |

|---|---|

Molecular Formula |

C15H30O2 |

Molecular Weight |

242.40 g/mol |

IUPAC Name |

3-ethylpentan-3-yl 2,2-diethylbutanoate |

InChI |

InChI=1S/C15H30O2/c1-7-14(8-2,9-3)13(16)17-15(10-4,11-5)12-6/h7-12H2,1-6H3 |

InChI Key |

OOSRBSJCCGOXBX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(CC)C(=O)OC(CC)(CC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethylpentan-3-yl 2,2-diethylbutanoate typically involves the esterification reaction between 3-ethylpentan-3-ol and 2,2-diethylbutanoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Ethylpentan-3-yl 2,2-diethylbutanoate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 3-ethylpentan-3-ol and 2,2-diethylbutanoic acid.

Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water.

Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

Transesterification: Alcohol, acid or base catalyst.

Major Products Formed

Hydrolysis: 3-Ethylpentan-3-ol and 2,2-diethylbutanoic acid.

Reduction: 3-Ethylpentan-3-ol and 2,2-diethylbutanol.

Transesterification: New ester and alcohol.

Scientific Research Applications

3-Ethylpentan-3-yl 2,2-diethylbutanoate has several applications in scientific research, including:

Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.

Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters with various pharmacologically active compounds.

Industry: Utilized in the synthesis of specialty chemicals and as a precursor in the production of fragrances and flavors.

Mechanism of Action

The mechanism of action of 3-ethylpentan-3-yl 2,2-diethylbutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester bond can be hydrolyzed by esterases, releasing the active alcohol and acid components. These components can then interact with various biological pathways, influencing cellular processes and physiological responses.

Comparison with Similar Compounds

Structural Analogs and Branching Effects

Key analogs include esters with similar branching patterns in either the alcohol or acid component:

Branching Impact :

- Volatility : Increased branching in the alcohol (e.g., 3-ethylpentan-3-yl vs. 3-methylbutyl) reduces boiling points. For instance, 2,2,4-trimethylpentane (boiling point ~99°C) is more volatile than linear alkanes like n-octane (boiling point ~126°C) .

- Solubility: Branched esters exhibit higher solubility in non-polar solvents due to steric hindrance limiting hydrogen bonding .

Physical and Chemical Properties

Data for analogs suggest trends applicable to the target compound:

| Property | This compound (Predicted) | 3-Methylbutyl acetate (Measured) | 2-Methyl-3-pentanone (Measured) |

|---|---|---|---|

| Boiling Point (°C) | ~180–200 | 142 | 124 |

| Density (g/cm³) | ~0.85–0.88 | 0.876 | 0.812 |

| LogP (Partition Coefficient) | ~4.5–5.0 | 2.0 | 1.2 |

Key Observations :

- The target ester’s higher molecular weight and branching likely result in a boiling point between 180–200°C, intermediate between smaller branched ketones (e.g., 2-methyl-3-pentanone at 124°C) and bulkier alkanes .

- LogP values indicate significant hydrophobicity, making it suitable for lipid-based formulations .

Regulatory and Environmental Considerations

- Degradation : Branched esters are typically more resistant to hydrolysis than linear analogs due to steric shielding of the ester bond, leading to longer environmental half-lives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.